4-Iodo-3-methyl-2-(trifluoromethyl)benzonitrile
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Overview
Description
4-Iodo-3-methyl-2-(trifluoromethyl)benzonitrile is an organic compound with the molecular formula C9H5F3IN It is a derivative of benzonitrile, characterized by the presence of iodine, methyl, and trifluoromethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Iodo-3-methyl-2-(trifluoromethyl)benzonitrile typically involves the iodination of a suitable precursor, such as 3-methyl-2-(trifluoromethyl)benzonitrile. The reaction is carried out under controlled conditions using iodine and a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite, in an organic solvent like acetonitrile or dichloromethane. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reagent concentrations, can enhance the efficiency of the synthesis. Purification of the product is typically achieved through recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
4-Iodo-3-methyl-2-(trifluoromethyl)benzonitrile can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as amines or thiols, under suitable conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction Reactions: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Substitution: Reagents such as sodium azide or potassium thiolate in polar aprotic solvents like dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF).
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic media.
Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation using palladium on carbon.
Major Products Formed
Substitution: Formation of 4-azido-3-methyl-2-(trifluoromethyl)benzonitrile or 4-thio-3-methyl-2-(trifluoromethyl)benzonitrile.
Oxidation: Formation of 4-iodo-3-methyl-2-(trifluoromethyl)benzoic acid.
Reduction: Formation of 4-iodo-3-methyl-2-(trifluoromethyl)benzylamine.
Scientific Research Applications
4-Iodo-3-methyl-2-(trifluoromethyl)benzonitrile has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as a radiolabeled compound in imaging studies due to the presence of iodine.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials with unique properties, such as high thermal stability and resistance to degradation.
Mechanism of Action
The mechanism of action of 4-Iodo-3-methyl-2-(trifluoromethyl)benzonitrile depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, leading to modulation of their activity. The presence of the trifluoromethyl group can enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and intracellular targets. The iodine atom can also serve as a site for radiolabeling, enabling the compound to be used in diagnostic imaging.
Comparison with Similar Compounds
Similar Compounds
- 4-Iodo-2-(trifluoromethyl)benzonitrile
- 3-Iodo-4-methylbenzonitrile
- 4-Iodo-3-(trifluoromethyl)benzonitrile
Uniqueness
4-Iodo-3-methyl-2-(trifluoromethyl)benzonitrile is unique due to the specific arrangement of its functional groups, which imparts distinct chemical and physical properties. The presence of both iodine and trifluoromethyl groups enhances its reactivity and potential for diverse applications. Compared to similar compounds, it may offer improved stability, reactivity, or biological activity, making it a valuable compound for research and industrial purposes.
Properties
Molecular Formula |
C9H5F3IN |
---|---|
Molecular Weight |
311.04 g/mol |
IUPAC Name |
4-iodo-3-methyl-2-(trifluoromethyl)benzonitrile |
InChI |
InChI=1S/C9H5F3IN/c1-5-7(13)3-2-6(4-14)8(5)9(10,11)12/h2-3H,1H3 |
InChI Key |
FDMFKLIOLJLEQX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1C(F)(F)F)C#N)I |
Origin of Product |
United States |
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